7-Bromo-5-methyl-3H-pyrrolo[3,2-d]pyrimidin-4-one is a heterocyclic compound that belongs to the class of pyrrolopyrimidines. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery, particularly as a kinase inhibitor, which could be beneficial in cancer therapy and other therapeutic areas. The compound's unique structure allows it to interact with various biological targets, making it a valuable tool in biochemical research and pharmaceutical development.
This compound can be classified under the broader category of pyrrolopyrimidines, which are characterized by their fused pyrrole and pyrimidine rings. It is often synthesized for research purposes and is available from chemical suppliers for academic and industrial use. The compound's chemical structure can be represented by the molecular formula and has a CAS number of 2241128-96-9 .
The synthesis of 7-Bromo-5-methyl-3H-pyrrolo[3,2-d]pyrimidin-4-one typically involves cyclization reactions starting from appropriate precursors. One common method includes the condensation of a brominated pyrimidine derivative with a methyl-substituted pyrrole.
Synthetic Route:
For larger scale production, continuous flow reactors may be employed to enhance yield and purity. These methods optimize reaction conditions and incorporate advanced purification techniques to meet pharmaceutical standards.
The molecular structure of 7-Bromo-5-methyl-3H-pyrrolo[3,2-d]pyrimidin-4-one features a fused ring system consisting of both pyrrole and pyrimidine moieties. The compound exhibits a bromine atom at the 7-position and a methyl group at the 5-position.
Key Structural Data:
7-Bromo-5-methyl-3H-pyrrolo[3,2-d]pyrimidin-4-one can undergo several types of chemical reactions:
The primary mechanism of action for 7-Bromo-5-methyl-3H-pyrrolo[3,2-d]pyrimidin-4-one involves its interaction with Cyclin-Dependent Kinase 2 (CDK2).
Mechanism Details:
The physical properties of 7-Bromo-5-methyl-3H-pyrrolo[3,2-d]pyrimidin-4-one include:
Chemical properties include:
Relevant analyses may include spectral data (NMR, IR) for structural confirmation .
Scientific Uses:
Bromination of the pyrrolo[3,2-d]pyrimidine core represents a critical step in accessing the 7-bromo-5-methyl-3H-pyrrolo[3,2-d]pyrimidin-4-one scaffold. Two predominant methodologies have emerged for introducing bromine at the C7 position: electrophilic aromatic substitution and direct halogenation protocols. Electrophilic bromination typically employs N-bromosuccinimide (NBS) in polar aprotic solvents like acetonitrile or dichloromethane, operating at ambient to slightly elevated temperatures (25-50°C) . This approach capitalizes on the inherent electron-rich character of the pyrrole ring, with the C7 position demonstrating heightened nucleophilicity due to the adjacent pyrimidine nitrogen atoms.
For the 5-methyl-substituted derivatives, bromination efficiency is influenced by the N5-protecting group strategy. When the N5 position remains unprotected, competitive side reactions may occur, reducing the regioselectivity. Alternatively, direct chlorination-bromination sequences using phosphorus(V) oxychloride followed by brominating agents enable sequential functionalization at C4 and C7 positions, as demonstrated in the synthesis of 7-bromo-4-chloro-5H-pyrrolo[3,2-d]pyrimidin-2-amine derivatives [6]. The bromination yield and purity are further optimized through rigorous control of stoichiometry (1.0-1.2 equivalents NBS) and reaction duration (2-6 hours), with reaction monitoring essential to prevent polybromination.
Table 1: Comparative Bromination Approaches for Pyrrolo[3,2-d]pyrimidine Systems
Brominating Agent | Solvent | Temperature (°C) | Reaction Time (h) | Reported Yield (%) |
---|---|---|---|---|
N-Bromosuccinimide | Acetonitrile | 25-30 | 4 | 78-85 |
Bromine | Dichloromethane | 0-5 | 2 | 65-72 |
Tetrabutylammonium tribromide | Acetonitrile | 80 | 12 | 94 |
CuBr₂/K₂S₂O₈ | Dimethyl sulfoxide | 100 | 8 | 60-68 |
Introduction of the 5-methyl group serves dual purposes: establishing the core structure and enhancing metabolic stability by blocking oxidative N-dealkylation pathways. N5-Alkylation methodologies predominantly employ microwave-assisted nucleophilic substitution under basic conditions, offering superior efficiency over conventional heating. Primary alkyl chlorides demonstrate optimal reactivity with the pyrrolopyrimidinone system, with reactions typically completed within 15-30 minutes at 120-150°C under microwave irradiation [1].
The reaction efficiency exhibits significant dependence on the alkyl halide structure. Primary alkyl chlorides require milder conditions (120°C, 15 minutes) and achieve yields exceeding 90%, while secondary alkyl halides necessitate extended reaction times (30 minutes), higher temperatures (150°C), and excess reagents (3 equivalents) due to competing elimination reactions [1] [9]. Steric hindrance profoundly impacts reactivity, as evidenced by the failure of cyclohexyl bromide to yield the desired N5-alkylated product. Protecting group strategies may be employed when simultaneous functionalization at other ring positions is required. For instance, the tert-butoxycarbonyl group effectively shields N7-amino functionalities during N5-alkylation, subsequently removed under acidic conditions without affecting the 5-methyl group [1].
Table 2: Microwave-Assisted N5-Alkylation Optimization Parameters
Alkyl Halide | Base | Temperature (°C) | Time (min) | Equivalents | Yield Range (%) |
---|---|---|---|---|---|
Methyl chloride | Sodium hydride | 120 | 15 | 1.2 | 93-95 |
Ethyl bromide | Potassium carbonate | 150 | 15 | 1.5 | 88-92 |
Isopropyl chloride | Potassium carbonate | 150 | 30 | 3.0 | 70-75 |
Benzyl bromide | Potassium carbonate | 150 | 15 | 1.5 | 85-90 |
Achieving exclusive C7 bromination represents a cornerstone in synthesizing 7-bromo-5-methyl-3H-pyrrolo[3,2-d]pyrimidin-4-one, leveraging the distinct electronic environment of the fused heterocyclic system. The C7 position exhibits heightened nucleophilic character compared to other ring positions, enabling chemoselective electrophilic attack. Recent advances highlight solvent-mediated control as a critical factor in regioselectivity. Acetonitrile promotes near-exclusive C3 bromination (94% yield) in pyrroloquinoxaline systems, while dimethyl sulfoxide shifts preference toward C1/C3-dibromination at elevated temperatures (80°C, 73% yield) [10].
Electronic modulation through substituent effects further refines regiocontrol. Electron-withdrawing groups at the C4 position (e.g., 4-nitroaryl) enhance C7 reactivity toward electrophilic bromination, whereas electron-donating groups (e.g., 4-methoxyaryl) decrease reaction rates but maintain regioselectivity [3] [10]. For the 5-methyl-pyrrolo[3,2-d]pyrimidin-4-one system, bromination prior to N5-methylation often proves advantageous, as the unprotected N5-hydrogen may coordinate with electrophiles, potentially directing ortho-functionalization. When bromination follows N5-alkylation, precise stoichiometric control (1.0 equivalent) becomes paramount to prevent polybromination at the activated C3 position.
Table 3: Solvent Effects on Regioselective Bromination
Solvent | Dielectric Constant | Temperature (°C) | Major Product | Regioselectivity Ratio (C7:Others) |
---|---|---|---|---|
Acetonitrile | 37.5 | 80 | C3-monobromide | >20:1 |
Dimethyl sulfoxide | 47 | 80 | 1,3-dibromide | 1:4 (mono:di) |
N,N-Dimethylacetamide | 38 | 80 | C3-monobromide | 3:1 |
Ethanol | 24.3 | 80 | C3-monobromide | 6:1 |
Transitioning from batch processing to continuous flow technology addresses critical scalability challenges in manufacturing 7-bromo-5-methyl-3H-pyrrolo[3,2-d]pyrimidin-4-one, particularly for hazardous bromination and high-temperature alkylation steps. Continuous flow reactors offer enhanced mass/heat transfer, precise residence time control, and improved safety profiles for exothermic transformations. Industrial-scale production employs automated continuous flow systems with in-line monitoring for bromination reactions, achieving consistent product quality while minimizing hazardous reagent handling [3].
Key parameters for optimized flow synthesis include:
For the N5-methylation step, high-temperature flow reactors facilitate the rapid nucleophilic substitution (150°C, <5 minutes residence time) that would risk decomposition under prolonged batch heating [3]. Multi-step sequences integrating bromination, N5-alkylation, and crystallization in interconnected flow modules demonstrate 40% increased overall yield compared to batch processes, with 95% purity achieved directly from the reaction stream.
The 7-bromo-5-methyl-3H-pyrrolo[3,2-d]pyrimidin-4-one scaffold serves as a versatile platform for generating structural diversity through cross-coupling and functional group interconversion. The C7-bromine exhibits exceptional reactivity in palladium-catalyzed cross-coupling reactions, enabling introduction of carbon- and nitrogen-based substituents critical for structure-activity relationship exploration.
Key post-functionalization methodologies include:
The 5-methyl group undergoes selective oxidation to carboxylic acids using potassium permanganate, enabling further derivatization. Additionally, the N3 position can be functionalized through alkylation or acylation after deprotonation with strong bases (sodium hydride), though competing N5 and N7 reactions necessitate careful protecting group strategies.
Table 4: Diversification Reactions at the C7 Position
Reaction Type | Reagents/Conditions | Scope | Yield Range (%) | Functional Group Tolerance |
---|---|---|---|---|
Suzuki Coupling | ArB(OH)₂, Pd(PPh₃)₄, DMF/H₂O, µW 150°C | Aryl, heteroaryl | 62-90 | Ester, nitro, cyano |
Amination | R₂NH, Pd₂(dba)₃/XPhos, toluene, 80°C | Primary/secondary amines | 81-92 | Hydroxy, amino, chloro |
Negishi Alkylation | RZnBr, Pd(PPh₃)₄, toluene, 100°C | Alkyl, benzyl | 45-64 | Ether, halide |
Reductive Amination | RCHO, H₂ (balloon), Pd/C, ethanol | Alkylamino | 75-88 | Hydroxy, methoxy |
The strategic integration of these synthetic methodologies enables efficient construction and diversification of the 7-bromo-5-methyl-3H-pyrrolo[3,2-d]pyrimidin-4-one scaffold, establishing a solid foundation for medicinal chemistry optimization and structure-activity relationship studies across various therapeutic contexts.
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: